molecular formula C10H11NO4 B1210288 4-Nitrophenyl butyrate CAS No. 2635-84-9

4-Nitrophenyl butyrate

Cat. No.: B1210288
CAS No.: 2635-84-9
M. Wt: 209.20 g/mol
InChI Key: DVDUMIQZEUTAGK-UHFFFAOYSA-N
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Description

4-Nitrophenyl Butyrate is an organic compound with the molecular formula C10H11NO4. It is an ester formed from butyric acid and 4-nitrophenol. This compound is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The hydrolysis of this compound by these enzymes releases 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm .

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl butyrate are esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are involved in various metabolic processes in the body.

Mode of Action

this compound interacts with its targets, the esterase and lipase enzymes, through a process known as hydrolysis . During this process, these enzymes cleave the ester bond in the this compound molecule, resulting in the release of the nitrophenol group .

Biochemical Pathways

The hydrolysis of this compound by esterase and lipase enzymes leads to the release of the chromophore, 4-nitrophenolate . This process can be monitored spectrophotometrically at 415 nm . The rate of color change from yellow to orange can be used to determine enzyme activity .

Pharmacokinetics

The hydrolysis of this compound by these enzymes can be detected by absorbance at 400 nm .

Result of Action

The hydrolysis of this compound by esterase and lipase enzymes results in the release of the nitrophenol group . This change can be visually observed as a color change from yellow to orange . The rate of this color change can be used to determine the activity of the esterase and lipase enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enzyme presented a high Michaelis-Menten constant (K M 0.16 mM) and optimum activity at 55°C for this compound . Furthermore, according to the Environmental Protection Agency (EPA) of USA, nitrophenols are harmful to aquatic life as well as human life when its concentration is above 120 µg/l .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl butyrate plays a significant role in biochemical reactions as a substrate for esterase and lipase enzymes. These enzymes hydrolyze this compound, releasing the chromophore 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This reaction is crucial for studying enzyme kinetics and activity. The interaction between this compound and these enzymes is specific, with the ester bond being the primary site of enzymatic action .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for esterase and lipase enzymes. In cells, the hydrolysis of this compound can be used to measure esterase activity, which is essential for understanding cellular metabolism and enzyme function . This compound can affect cell signaling pathways and gene expression by modulating enzyme activity, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. These enzymes bind to the ester bond of this compound, cleaving it to release 4-nitrophenolate . This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. The binding interactions between this compound and the enzymes are specific and involve the active site of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Long-term studies have shown that the hydrolysis of this compound by esterase and lipase enzymes can lead to changes in cellular function and enzyme activity over time . These temporal effects are essential for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively measure esterase and lipase activity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the safe and effective use of this compound in biochemical assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes releases 4-nitrophenolate, which can be further metabolized by cellular processes . This compound interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport and distribution of this compound is essential for studying its biochemical properties and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound is crucial for understanding its role in cellular processes and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl Butyrate can be synthesized through the esterification of butyric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl Butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of 4-nitrophenol and butyric acid. This reaction is commonly used in biochemical assays to measure enzyme activity.

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are 4-nitrophenol and butyric acid. The release of 4-nitrophenol can be monitored spectrophotometrically due to its characteristic absorbance at 415 nm .

Scientific Research Applications

4-Nitrophenyl Butyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Acetate: Similar to 4-Nitrophenyl Butyrate, this compound is used as a substrate in enzyme assays to measure esterase activity.

    4-Nitrophenyl Palmitate: This compound is used to study lipase activity and is hydrolyzed to 4-nitrophenol and palmitic acid.

    4-Nitrophenyl Propionate: Another ester used in biochemical assays to investigate enzyme kinetics and mechanisms.

Uniqueness

This compound is unique due to its specific application in measuring esterase and lipase activity. Its hydrolysis releases 4-nitrophenol, which can be easily detected spectrophotometrically, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(4-nitrophenyl) butanoate
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InChI

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUMIQZEUTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID80180955
Record name 4-Nitrophenyl butyrate
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Molecular Weight

209.20 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 4-Nitrophenyl butyrate
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CAS No.

2635-84-9
Record name p-Nitrophenyl butyrate
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Record name 4-Nitrophenyl butyrate
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Record name 4-Nitrophenyl butyrate
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Record name 4-NITROPHENYL BUTYRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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